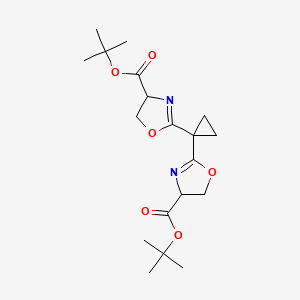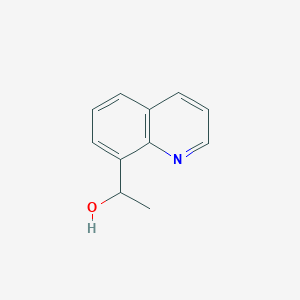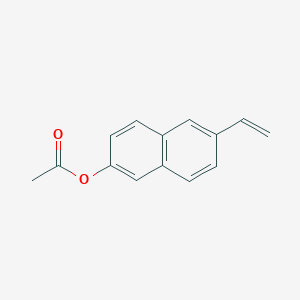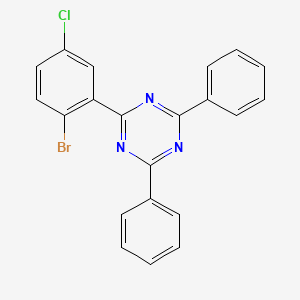![molecular formula C58H59NO13 B12505972 Gal[3All,246Bn]beta(1-3)GlcNPhth[6Bn]-beta-MP](/img/structure/B12505972.png)
Gal[3All,246Bn]beta(1-3)GlcNPhth[6Bn]-beta-MP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gal[3All,246Bn]beta(1-3)GlcNPhth[6Bn]-beta-MP is a complex carbohydrate derivative used in various scientific research applications, particularly in the field of glycobiology. This compound is a synthetic glycoside that features multiple protective groups, making it a valuable tool for studying carbohydrate-protein interactions and other biochemical processes.
Méthodes De Préparation
The synthesis of Gal[3All,246Bn]beta(1-3)GlcNPhth[6Bn]-beta-MP involves multiple steps, including the protection of hydroxyl groups, glycosylation, and deprotection. The synthetic route typically starts with the protection of the hydroxyl groups on the galactose and glucosamine units using benzyl and phthalimido groups. The glycosylation step involves the formation of a glycosidic bond between the protected galactose and glucosamine units. Finally, the protective groups are removed under specific conditions to yield the desired compound .
Analyse Des Réactions Chimiques
Gal[3All,246Bn]beta(1-3)GlcNPhth[6Bn]-beta-MP undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like periodate, leading to the cleavage of vicinal diols and the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, converting aldehydes or ketones to alcohols.
Deprotection: The removal of protective groups, such as benzyl and phthalimido, is typically achieved using hydrogenation or acidic conditions.
Applications De Recherche Scientifique
Gal[3All,246Bn]beta(1-3)GlcNPhth[6Bn]-beta-MP is widely used in scientific research, particularly in the following areas:
Chemistry: It serves as a building block for the synthesis of more complex carbohydrates and glycoconjugates.
Biology: This compound is used to study carbohydrate-protein interactions, which are crucial for understanding cell signaling and immune responses.
Medicine: Research involving this compound contributes to the development of new therapeutic agents, particularly in the field of glycomedicine.
Industry: It is used in the production of glycosylated products, which have applications in pharmaceuticals and biotechnology
Mécanisme D'action
The mechanism of action of Gal[3All,246Bn]beta(1-3)GlcNPhth[6Bn]-beta-MP involves its interaction with specific carbohydrate-binding proteins, such as lectins. These interactions can modulate various biological processes, including cell-cell communication, immune responses, and pathogen recognition. The compound’s multiple protective groups allow for selective deprotection and functionalization, enabling detailed studies of carbohydrate-protein interactions .
Comparaison Avec Des Composés Similaires
Gal[3All,246Bn]beta(1-3)GlcNPhth[6Bn]-beta-MP is unique due to its specific protective groups and glycosidic linkage. Similar compounds include:
Gal beta(1-3)GalNAc-alpha-Thr: This compound features a different glycosidic linkage and protective groups, making it suitable for different applications.
GlcNPhth[346Ac]beta(1-3)Gal[246Bn]-beta-MP: This compound has a similar structure but different protective groups, affecting its reactivity and applications.
These comparisons highlight the uniqueness of this compound in terms of its structure and functional properties.
Propriétés
Formule moléculaire |
C58H59NO13 |
|---|---|
Poids moléculaire |
978.1 g/mol |
Nom IUPAC |
2-[4-[3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)-4-prop-2-enoxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenoxy)-6-(phenylmethoxymethyl)oxan-3-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C58H59NO13/c1-3-32-66-53-51(67-35-41-22-12-6-13-23-41)48(38-65-34-40-20-10-5-11-21-40)71-58(54(53)68-36-42-24-14-7-15-25-42)72-52-49(59-55(61)45-26-16-17-27-46(45)56(59)62)57(69-44-30-28-43(63-2)29-31-44)70-47(50(52)60)37-64-33-39-18-8-4-9-19-39/h3-31,47-54,57-58,60H,1,32-38H2,2H3 |
Clé InChI |
YTFNFGIJZKSWOR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)OC2C(C(C(C(O2)COCC3=CC=CC=C3)O)OC4C(C(C(C(O4)COCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC=C)OCC7=CC=CC=C7)N8C(=O)C9=CC=CC=C9C8=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl 3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl 2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate](/img/structure/B12505893.png)
![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-methylpyrrolidine-2-carboxylic acid](/img/structure/B12505896.png)
![2-[(2-Chlorophenyl)methoxy]ethanol](/img/structure/B12505904.png)


![(6-Fluoro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B12505913.png)
![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(4-tert-butylphenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12505914.png)


![4-[Bis(4-oxopent-2-en-2-yloxy)gallanyloxy]pent-3-en-2-one](/img/structure/B12505962.png)
![tert-butyl (1R,5S,6S)-6-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12505966.png)
![N,N-Bis[(1S)-(-)-phenylethyl]dibenzo[D,F][1,3,2]dioxaphosphepin-6-amine](/img/structure/B12505976.png)

![6-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B12505982.png)
